molecular formula C20H20N4O4S B12121334 2-(2,4-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

2-(2,4-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B12121334
M. Wt: 412.5 g/mol
InChI Key: YYWZOXHTVGUXHE-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, a pyrimidine moiety, and a sulfamoyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the nucleophilic substitution reaction of 2,4-dimethylphenol with an appropriate acylating agent to form the phenoxyacetyl derivative. This intermediate is then reacted with 4-aminopyrimidine-2-sulfonamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and solvent systems used during the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for developing new drugs and understanding biochemical pathways.

    Medicine: Potential therapeutic applications include its use as an antiviral or anticancer agent, given its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular biochemical pathway.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(3,5-dimethylphenoxy)ethylthio]pyrimidin-4(3H)-one: This compound shares a similar phenoxy and pyrimidine structure but differs in the presence of an ethylthio group.

    1-[2-(2,4-dimethylphenoxy)ethoxy]-2,4-dimethylbenzene: Another related compound with a similar phenoxy structure but different functional groups.

Uniqueness

2-(2,4-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is unique due to its combination of a sulfamoyl group and a pyrimidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

IUPAC Name

2-(2,4-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C20H20N4O4S/c1-14-4-9-18(15(2)12-14)28-13-19(25)23-16-5-7-17(8-6-16)29(26,27)24-20-21-10-3-11-22-20/h3-12H,13H2,1-2H3,(H,23,25)(H,21,22,24)

InChI Key

YYWZOXHTVGUXHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C

Origin of Product

United States

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